2-Amino-2-cyclopentylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-2-cyclopentylacetic acid analogs involves several key strategies, including enantioselective synthesis and the use of specific synthetic sequences to achieve desired structural features. One approach involves the enantioselective total synthesis of cyclopentanedicarboxylic amino acid, a rigid and functionalized analog of L-glutamic acid, achieved in multiple steps from starting compounds such as silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality (Battistini et al., 2004). Another example includes the synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid through enantiodivergent synthetic sequences, highlighting the versatility of synthesis approaches for cyclopentyl-based amino acids (Izquierdo et al., 2005).
Molecular Structure Analysis
The molecular structure of 2-amino-2-cyclopentylacetic acid derivatives is characterized by the presence of strong intramolecular hydrogen bonds and a cis-fused octane structural unit, contributing to the molecule's high rigidity in both solution and the gas phase. This structural rigidity is a key feature, affecting the compound's reactivity and potential for incorporation into larger molecular frameworks (Izquierdo et al., 2005).
Chemical Reactions and Properties
2-Amino-2-cyclopentylacetic acid and its derivatives participate in various chemical reactions that underscore their reactivity and potential utility in synthetic chemistry. For instance, cyclocondensation reactions involving 2-deoxyribose, aryl amine, and acetyl acetone, catalyzed by InCl3, highlight the compound's ability to form complex structures under mild conditions (Yadav et al., 2008).
Scientific Research Applications
Summary of the Application
2-Amino-2-cyclopentylacetic acid is used in the development of radiopharmaceuticals, specifically in the creation of peptides targeting αvβ6-integrin for PET imaging of carcinomas . Two such radiopharmaceuticals are 68 Ga-Trivehexin, an investigational PET radiopharmaceutical, and 177 Lu-D0301, a structurally related therapeutic peptide tetramer .
Methods of Application or Experimental Procedures
The study evaluated the impact of different kidney protection strategies on the biodistribution of both agents in normal and tumor-bearing mice . The agents were administered with co-infusion of solutions containing 2.5% arginine + 2.5% lysine (Arg/Lys), 4% succinylated gelatin (gelofusine, gelo), or combinations thereof . The biodistribution of 68 Ga-Trivehexin and 177 Lu-D0301 was determined in healthy C57BL/6N and H2009 (human lung adenocarcinoma) xenografted CB17-SCID mice .
Results or Outcomes Obtained
The kidney uptake of 68 Ga-Trivehexin in C57BL/6N mice was reduced by 15% (Arg/Lys i.p.), 25% (Arg/Lys i.v.), and 70% (gelo i.v.), 90 min post-injection . 177 Lu-D0301 kidney uptake was reduced by 2% (Arg/Lys i.p.), 41% (Arg/Lys i.v.), 61% (gelo i.v.) and 66% (gelo + Arg/Lys i.v.) 24 hours post-injection, compared to control . The kidney uptake of both investigated radiopharmaceuticals was more efficiently reduced by gelofusine (61–85%) than Arg/Lys (25–41%) .
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 apply to it . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-amino-2-cyclopentylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPKRVHTESHFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918522 | |
Record name | Amino(cyclopentyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-cyclopentylacetic acid | |
CAS RN |
933-95-9, 2521-82-6 | |
Record name | α-Aminocyclopentaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentaneacetic acid, alpha-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-2-Cyclopentylglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12751 | |
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Record name | Amino(cyclopentyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-cyclopentylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | α-Aminocyclopentaneacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU47F8DM2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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